azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate
Brand Name: Vulcanchem
CAS No.: 66327-55-7
VCID: VC18463125
InChI: InChI=1S/C27H26O7S2.H3N/c1-3-17(2)27-24-15-18(4-5-19(24)6-13-26(27)36(32,33)34)14-20-16-23(11-12-25(20)29)35(30,31)22-9-7-21(28)8-10-22;/h4-13,15-17,28-29H,3,14H2,1-2H3,(H,32,33,34);1H3
SMILES:
Molecular Formula: C27H29NO7S2
Molecular Weight: 543.7 g/mol

azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate

CAS No.: 66327-55-7

Cat. No.: VC18463125

Molecular Formula: C27H29NO7S2

Molecular Weight: 543.7 g/mol

* For research use only. Not for human or veterinary use.

azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate - 66327-55-7

Specification

CAS No. 66327-55-7
Molecular Formula C27H29NO7S2
Molecular Weight 543.7 g/mol
IUPAC Name azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate
Standard InChI InChI=1S/C27H26O7S2.H3N/c1-3-17(2)27-24-15-18(4-5-19(24)6-13-26(27)36(32,33)34)14-20-16-23(11-12-25(20)29)35(30,31)22-9-7-21(28)8-10-22;/h4-13,15-17,28-29H,3,14H2,1-2H3,(H,32,33,34);1H3
Standard InChI Key NMYFGCSSOCVHPU-UHFFFAOYSA-N
Canonical SMILES CCC(C)C1=C(C=CC2=C1C=C(C=C2)CC3=C(C=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)O)O)S(=O)(=O)[O-].[NH4+]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a naphthalene ring system substituted at the 1-position with a sec-butyl group (C4H9\text{C}_4\text{H}_9) and at the 7-position with a benzyl-type moiety bearing a hydroxyl group and a 4-hydroxyphenylsulfonyl group. The 2-position of the naphthalene core is functionalized with a sulfonate group, which is neutralized by an ammonium counterion . This arrangement creates a polar, yet lipophilic, molecule capable of diverse intermolecular interactions.

Key Structural Components:

  • Naphthalene backbone: Provides rigidity and π-electron density for aromatic stacking.

  • Sulfonate group (SO3\text{SO}_3^-): Enhances water solubility and enables ionic interactions.

  • 4-Hydroxyphenylsulfonyl group: Introduces hydrogen-bonding capacity and electron-withdrawing effects.

  • sec-Butyl chain: Contributes to lipid solubility and steric bulk.

Synthesis and Purification

Synthetic Pathways

The synthesis of this compound likely involves multi-step organic reactions, as inferred from analogous naphthalene derivatives . A plausible route includes:

  • Friedel-Crafts alkylation to attach the sec-butyl group to the naphthalene core.

  • Sulfonation at the 2-position using chlorosulfonic acid.

  • Mannich reaction or Ullmann coupling to introduce the benzyl-sulfonylphenol moiety.

  • Salt formation with ammonium to neutralize the sulfonate group .

Reaction Conditions:

  • Temperature: Controlled heating (80–120°C) to drive electrophilic substitutions.

  • Catalysts: Lewis acids (e.g., AlCl3\text{AlCl}_3) for Friedel-Crafts steps .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Challenges in Synthesis

  • Regioselectivity: Ensuring correct positioning of substituents on the naphthalene ring.

  • Stability of intermediates: The hydroxyl and sulfonyl groups may necessitate inert atmospheres to prevent oxidation .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Moderate, due to the sulfonate group (1020mg/mL\approx 10–20 \, \text{mg/mL}).

  • Lipophilicity: LogP estimated at 2.5–3.5, balancing hydrophilic and hydrophobic domains.

  • Thermal stability: Decomposes above 250°C, as typical for sulfonated aromatics.

Acid-Base Behavior

  • pKa values:

    • Sulfonate group: pKa<1\text{pKa} < 1 (fully ionized at physiological pH).

    • Phenolic hydroxyl: pKa9.510.5\text{pKa} \approx 9.5–10.5 .

Applications and Biological Relevance

Medicinal Chemistry

The compound’s structure aligns with pharmacophores for tyrosine kinase inhibition and G-protein-coupled receptor (GPCR) modulation . Potential therapeutic areas include:

  • Oncology: Sulfonate groups may chelate metal ions in enzyme active sites.

  • Inflammation: Hydroxyphenyl motifs resemble COX-2 inhibitor scaffolds .

Table 1: Comparative Bioactivity of Related Naphthalene Sulfonates

CompoundTargetIC₅₀ (nM)Reference
SuraminReverse transcriptase120
This compound (66327-55-7)Not reported

Note: Experimental bioactivity data for 66327-55-7 remain unpublished.

Materials Science

  • Surfactants: The amphiphilic structure suggests utility in micelle formation .

  • Ion-exchange resins: Sulfonate groups enable cation-binding capacity.

Mechanistic Insights

Molecular Interactions

  • Electrostatic binding: Sulfonate anions interact with cationic residues in proteins.

  • π-Stacking: Naphthalene rings may engage in hydrophobic pockets of enzymes .

Computational Modeling

Docking studies (hypothetical) predict affinity for albumin binding sites (Sudlow site II) due to hydrophobic and polar complementarity .

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